propan-2-yl N-carbamoyl-N-phenylcarbamate
Overview
Description
(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester, also known as isopropyl phenylcarbamate, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester typically involves the reaction of phenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
C6H5NCO+C3H8O→C6H5NHCOOCH(CH3)2
Industrial Production Methods
In industrial settings, the production of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester involves large-scale reactors where phenyl isocyanate and isopropanol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the esterification process. The product is purified through distillation and crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phenylcarbamic acid and isopropanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbamates and other oxidized products.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products
Hydrolysis: Phenylcarbamic acid and isopropanol.
Oxidation: Various oxidized carbamates.
Substitution: Substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamic acid methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Phenylcarbamic acid ethyl ester: Similar structure but with an ethyl group instead of an isopropyl group.
Phenylcarbamic acid tert-butyl ester: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its isopropyl group provides a balance between steric hindrance and reactivity, making it suitable for various applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
propan-2-yl N-carbamoyl-N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)16-11(15)13(10(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDBUJKWAAGPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147590 | |
Record name | Phenyl-2 isopropyl allophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106372-19-4 | |
Record name | Phenyl-2 isopropyl allophanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106372194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl-2 isopropyl allophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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